3-Piperidinylmethyl 4-methoxybenzoate hydrochloride

Medicinal Chemistry Computational ADME Drug Design

Sourcing the correct piperidinylmethyl benzoate regioisomer is critical, as the 3- vs. 4-positional isomer attachment dictates spatial amine orientation and molecular topology. This compound provides the specific meta-substituted linker geometry required for systematic SAR exploration. - Distinct 3D shape vs. 4-isomer (CAS 1220037-75-1) despite identical 2D descriptors, enabling controlled probe set evaluation. - Commercially supplied at ≥95% purity, suitable as a fragment-sized building block for multi-step synthesis with planned downstream purification. - Hydrochloride salt form enhances aqueous solubility for screening library inclusion or further derivatization.

Molecular Formula C14H20ClNO3
Molecular Weight 285.76 g/mol
CAS No. 1220031-96-8
Cat. No. B1397352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Piperidinylmethyl 4-methoxybenzoate hydrochloride
CAS1220031-96-8
Molecular FormulaC14H20ClNO3
Molecular Weight285.76 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)OCC2CCCNC2.Cl
InChIInChI=1S/C14H19NO3.ClH/c1-17-13-6-4-12(5-7-13)14(16)18-10-11-3-2-8-15-9-11;/h4-7,11,15H,2-3,8-10H2,1H3;1H
InChIKeyKCXWTINGXQAWCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Class Profile


3-Piperidinylmethyl 4-methoxybenzoate hydrochloride is a piperidine-containing benzoate ester hydrochloride salt with molecular formula C14H20ClNO3 and a molecular weight of 285.76 g/mol [1]. The compound features a piperidine ring linked at the 3-position via a methylene bridge to a para-methoxybenzoate ester. It belongs to a class of piperidinylalkyl benzoate derivatives commonly employed as synthetic intermediates and building blocks in medicinal chemistry [1]. Commercially, the compound is supplied at a minimum purity specification of 95% (HPLC) .

1
Defined 3-position piperidine attachment for regioisomer-controlled synthesis
Synthetic building block with unambiguous connectivity
2
Commercial purity grade supports intermediate use in multi-step sequences
Suitable where downstream purification is planned
3
Hydrochloride salt form enhances handling and aqueous solubility
Piperidine NH protonated for improved physicochemical profile

Why Positional Isomer Substitution Is Unjustified


Procurement decisions for piperidinylmethyl benzoate hydrochlorides cannot assume functional equivalence between positional isomers. The attachment point of the piperidine ring (3- vs. 4-position) alters the spatial orientation of the basic amine, the conformational flexibility of the linker, and the overall molecular topology—all of which influence target binding, solubility, and reactivity in downstream synthetic transformations [1]. While the 4-substituted isomer (CAS 1220037-75-1) shares the same molecular formula and is often listed alongside the 3-isomer in vendor catalogs, the two compounds produce distinct SMILES strings and InChI Keys, reflecting unique bond connectivity . Published quantitative evidence directly comparing the biological or chemical performance of these two isomers remains extremely scarce, making empirical verification mandatory before any substitution is attempted [1].

Positional Isomer Attachment
3-substituted (meta) vs. 4-substituted (para) changes amine spatial orientation, which may alter target recognition and synthetic reactivity.
Hidden 3D Differences
Identical 2D descriptor counts (TPSA, HBD, HBA, rotatable bonds) mask distinct 3D molecular shapes and hydrogen-bond vector orientation.
Scarce Comparative Data
Direct experimental evidence comparing biological or chemical performance of the two isomers is extremely limited; verification before substitution is essential.

Comparative Evidence vs. 4-Positional Isomer


Topological Polar Surface Area Differentiation

The topological polar surface area (TPSA) is a key computed descriptor governing passive membrane permeability and oral bioavailability potential. 3-Piperidinylmethyl 4-methoxybenzoate hydrochloride (CAS 1220031-96-8) exhibits a TPSA of 47.6 Ų, as computed by Cactvs 3.4.6.11 and reported by PubChem [1]. The 4-piperidinylmethyl positional isomer (CAS 1220037-75-1) shows a TPSA of 47.6 Ų as well, reflecting the identical atom count and connectivity type; however, the spatial distribution of polar atoms differs due to the regiochemistry of the piperidine attachment, which can influence solvation and molecular recognition .

TPSA Comparison
Class-level inference
Identical TPSA (47.6 Ų) but distinct 3D spatial distribution of polar atoms due to meta vs. para attachment.
3D pharmacophore differs despite equal computed TPSA
Computed property; experimental validation needed
Medicinal Chemistry Computational ADME Drug Design

Hydrogen Bond Vector Orientation vs. Flat Counts

Both 3-piperidinylmethyl and 4-piperidinylmethyl isomers exhibit 2 hydrogen bond donors (protonated piperidine NH2+ and ester oxygen) and 4 hydrogen bond acceptors, as computed from their SMILES structures [1]. However, the directionality of the piperidine N–H bond relative to the benzoate plane differs between the two isomers. In the 3-isomer, the piperidine ring is meta to the ester linkage, whereas in the 4-isomer it is para, altering the vector of hydrogen bond donation and the shape complementarity with biological targets [1].

H-Bond Vector Orientation
Class-level inference
Equal HBD/HBA counts (2/4), but piperidine N–H vector orientation differs (meta vs. para) relative to benzoate plane.
Target selectivity may vary despite identical descriptor counts
No experimental binding data available
Medicinal Chemistry Ligand-Target Interactions Molecular Recognition

Rotatable Bond Count and Conformational Restriction

The number of rotatable bonds influences the entropic cost of binding. Both the 3- and 4-piperidinylmethyl isomers possess 5 rotatable bonds, as computed from their SMILES [1]. However, the 3-substituted isomer places the piperidine ring closer to the ester carbonyl, potentially restricting one bond's rotation relative to the 4-isomer, where the piperidine is farther from the ester group. This subtle conformational restriction can reduce the entropic penalty upon target binding, a factor that cannot be inferred from simple rotatable bond counts alone [1].

Rotatable Bond & Conformation
Class-level inference
Identical rotatable bond count (5); 3-isomer may restrict rotation near ester carbonyl due to steric proximity.
Conformational restriction could affect binding entropy
Requires conformational analysis to confirm
Conformational Analysis Ligand Efficiency Drug Design

Purity Specification Baseline

AKSci supplies 3-Piperidinylmethyl 4-methoxybenzoate hydrochloride at a minimum purity specification of 95% . This purity level is suitable for most synthetic intermediate applications but may require additional purification for biological assays demanding >98% purity. Comparable suppliers of the 4-isomer (CAS 1220037-75-1) typically offer similar 95% purity grades . The absence of reported melting point, boiling point, or density data for this compound underscores the need for in-house characterization upon receipt .

Purity Specification
Data to verify
95% minimum purity (vendor-reported); same nominal purity as 4-isomer from other supplier.
Isomer identity must be independently confirmed before use
No orthogonal analytical method disclosed
Quality Control Synthetic Chemistry Procurement

Optimal Application Scenarios


Meta-Linker Topology for Drug Candidates

The 3-piperidinylmethyl attachment provides a meta-substituted linker topology that is distinct from the para topology of the 4-isomer. This structural feature is valuable in medicinal chemistry programs seeking to explore the impact of linker geometry on target engagement, particularly for targets where the basic amine must be presented at a specific distance and angle relative to an aromatic pharmacophore [1]. The commercially available 95% purity supports its use as a building block in multi-step synthetic sequences where subsequent purification steps are planned .

Regioisomeric Probe for SAR Studies

When paired with the 4-piperidinylmethyl isomer (CAS 1220037-75-1), this compound enables systematic SAR exploration of linker regiochemistry. The distinct 3D molecular shapes, despite identical 2D descriptor counts (TPSA, HBD, HBA, rotatable bonds), provide a controlled chemical probe set for evaluating the contribution of amine position to biological activity [1]. Procurement of both isomers from a common supplier with consistent purity specifications facilitates head-to-head comparative studies.

Fragment Library Component

The para-methoxybenzoate ester moiety, combined with the 3-substituted piperidine, creates a fragment-sized molecule (MW 285.76) suitable for inclusion in fragment screening libraries. The methoxy group can serve as a metabolic soft spot or a synthetic handle for further derivatization, while the piperidine NH provides a salt-forming site that enhances aqueous solubility in the hydrochloride form [1]. Researchers requiring this specific regiochemistry for fragment growth or elaboration should source the 3-isomer rather than the 4-isomer.

Application
Selection Property
Validation Focus
Medicinal chemistry building block
3-substituted piperidine linker topology
Linker geometry impact on target engagement
Regioisomeric SAR probe
Positional isomer pair for controlled comparison
3D pharmacophore effect on biological activity
Fragment screening library component
Fragment-sized molecule with salt-forming amine
Aqueous solubility and derivatization potential
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